molecular formula C18H15ClN4O4 B13820529 (5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B13820529
M. Wt: 386.8 g/mol
InChI Key: RLLWZYONWSUUHE-KEBDBYFISA-N
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Description

(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a methoxyphenyl hydrazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with 2-(2-methoxyphenyl)hydrazine to form the corresponding hydrazone. This intermediate is then reacted with barbituric acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-1-(3-chlorophenyl)-5-{[2-(2-hydroxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-1-(3-fluorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-1-(3-chlorophenyl)-5-{[2-(2-methoxyphenyl)hydrazinyl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClN4O4

Molecular Weight

386.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-hydroxy-5-[(E)-[(2-methoxyphenyl)hydrazinylidene]methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C18H15ClN4O4/c1-27-15-8-3-2-7-14(15)22-20-10-13-16(24)21-18(26)23(17(13)25)12-6-4-5-11(19)9-12/h2-10,22,25H,1H3,(H,21,24,26)/b20-10+

InChI Key

RLLWZYONWSUUHE-KEBDBYFISA-N

Isomeric SMILES

COC1=CC=CC=C1N/N=C/C2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O

Canonical SMILES

COC1=CC=CC=C1NN=CC2=C(N(C(=O)NC2=O)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

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